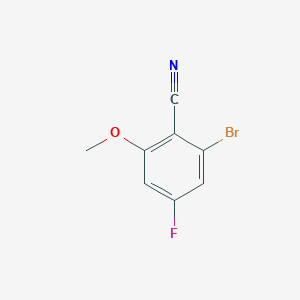

2-Bromo-4-fluoro-6-methoxybenzonitrile

Overview

Description

“2-Bromo-4-fluoro-6-methoxybenzonitrile” is a fluorinated organic building block used in organic synthesis . The molecular structure and vibrational spectra of this compound have been investigated .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-fluoro-6-methoxybenzonitrile” were not found, it’s known that similar compounds are used in various chemical reactions as building blocks .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-6-methoxybenzonitrile” include a molecular weight of 151.1377 . More specific properties like boiling point, melting point, and others were not found in the search results.Scientific Research Applications

Organic Synthesis Building Block

2-Bromo-4-fluoro-6-methoxybenzonitrile: is a valuable building block in organic synthesis. Its molecular structure allows for the introduction of bromo, fluoro, and methoxy groups into complex molecules, which can significantly alter the chemical and physical properties of the synthesized compounds .

Pharmaceutical Intermediate

This compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize various pharmacologically active molecules, particularly those that require a halogenated aromatic ring as part of their structure .

Material Science

In material science, 2-Bromo-4-fluoro-6-methoxybenzonitrile can be employed to create novel polymers and coatings. The presence of the bromo and fluoro groups can lead to materials with enhanced stability and resistance to degradation .

Agrochemical Research

The compound’s reactivity makes it suitable for the development of new agrochemicals. Its ability to act as a precursor for more complex molecules can be exploited to create pesticides and herbicides with specific action mechanisms .

Fluorinated Derivatives

Due to the presence of a fluorine atom, this compound is used in the synthesis of fluorinated derivatives, which are important in the development of PET (Positron Emission Tomography) tracers for medical imaging .

Catalyst Development

The bromine atom in 2-Bromo-4-fluoro-6-methoxybenzonitrile can facilitate the development of catalysts used in various chemical reactions, including those that require halogen participation for activation or stabilization of reaction intermediates .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Research on Halogen Bonds

The compound is also useful in research focused on halogen bonding, an area of interest in supramolecular chemistry. It can help in understanding the nature of halogen interactions in biological systems and materials .

Safety And Hazards

properties

IUPAC Name |

2-bromo-4-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXQEWAKWSBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-methoxybenzonitrile | |

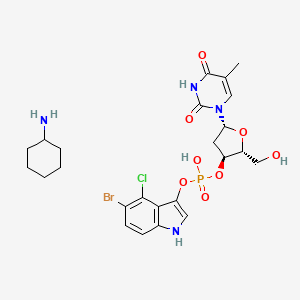

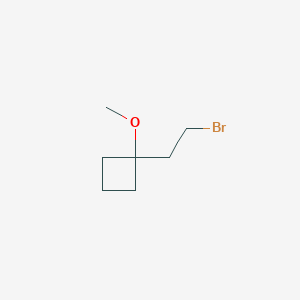

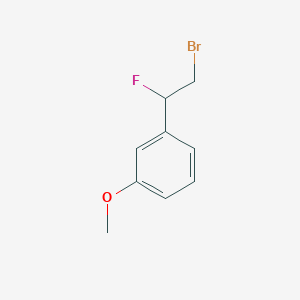

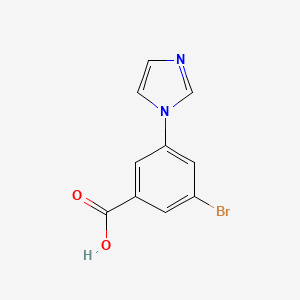

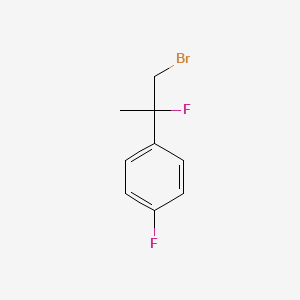

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)